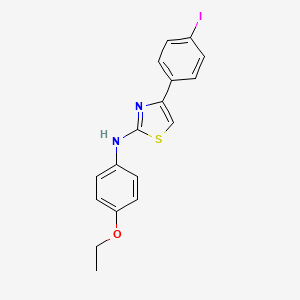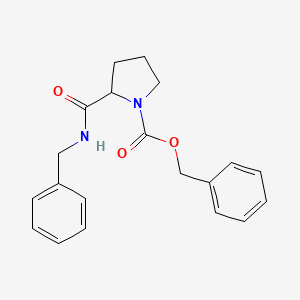![molecular formula C19H21BrClN3O2 B11553317 2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11553317.png)
2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that features a combination of halogenated aromatic rings and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-chlorophenol with an appropriate acylating agent to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The final step involves the condensation of the hydrazide with 4-(diethylamino)benzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromo and chloro) on the aromatic rings can be substituted by nucleophiles.
Oxidation and Reduction: The hydrazide group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in further condensation reactions due to the presence of the hydrazide and Schiff base functionalities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the hydrazide group can lead to the formation of azides or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with unique properties.
Biological Studies: Its biological activity can be explored for potential use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the hydrazide and Schiff base functionalities suggests potential interactions with biological macromolecules through hydrogen bonding or covalent modification.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-chlorophenoxy)acetohydrazide: Lacks the Schiff base functionality but shares the phenoxy and hydrazide groups.
N’-(4-Diethylaminobenzylidene)acetohydrazide: Contains the Schiff base but lacks the halogenated phenoxy group.
Uniqueness
2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to the combination of halogenated aromatic rings and the Schiff base functionality
Properties
Molecular Formula |
C19H21BrClN3O2 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H21BrClN3O2/c1-3-24(4-2)16-8-5-14(6-9-16)12-22-23-19(25)13-26-18-10-7-15(21)11-17(18)20/h5-12H,3-4,13H2,1-2H3,(H,23,25)/b22-12+ |
InChI Key |
GCZKJHVJZDIECT-WSDLNYQXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553237.png)
![6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11553251.png)

![[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B11553264.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553272.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11553279.png)

![4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553300.png)
![N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11553304.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11553306.png)
![N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline](/img/structure/B11553313.png)
![methyl 2-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B11553319.png)
![2,4-dichloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553321.png)

